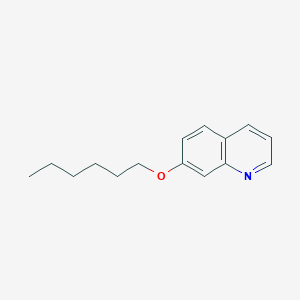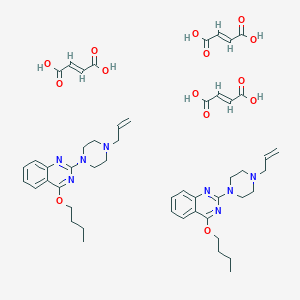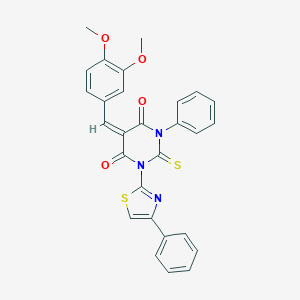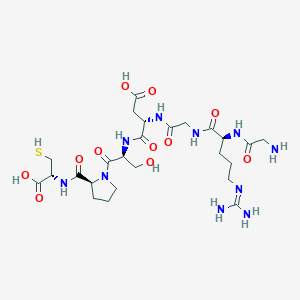
Gly-Arg-Gly-Asp-Ser-Pro-Cys
Vue d'ensemble
Description
“Gly-Arg-Gly-Asp-Ser-Pro-Cys” is a peptide sequence that is a variant of the RGD peptide. RGD peptides, present in the extracellular matrix (ECM) proteins, are involved in facilitating integrin-mediated cell adhesion to matrix proteins . This peptide can stimulate endothelialization by modifying the surface of cardiovascular implants . It promotes cell adhesion on a wide range of substrates and is used as a soluble integrin-blocking RGD-based peptide .
Synthesis Analysis
The synthesis of this peptide involves complex biochemical processes. For instance, it has been used in the PEGylation of decellularized porcine aortic valve (DAV) as a scaffold for in vitro recellularization . In this process, the peptide and vascular endothelial growth factor-165 (VEGF165) were conjugated onto DAV by branched PEG-DA .Chemical Reactions Analysis
The peptide “Gly-Arg-Gly-Asp-Ser-Pro-Cys” participates in various biochemical reactions, particularly those involving cell adhesion. For instance, it can stimulate endothelialization by modifying the surface of cardiovascular implants .Applications De Recherche Scientifique
Cell Adhesion and Receptor Specificity
Peptides containing the sequence Gly-Arg-Gly-Asp-Ser-Pro-Cys, derived from the cell attachment site of fibronectin, have been extensively studied for their role in cell adhesion and receptor specificity. Research indicates that these peptides can duplicate or inhibit cell attachment promoted by fibronectin and vitronectin. Variations in the peptide sequence, such as replacing certain amino acids, can significantly affect their ability to interact with cell adhesion receptors. For instance, cyclicizing the peptide to restrict its conformational flexibility results in improved inhibition of cell attachment to vitronectin substrates (Pierschbacher & Ruoslahti, 1987).
Secondary Structures and Biological Activity
The secondary structure of Arg-Gly-Asp (RGD)-containing oligopeptides, like Gly-Arg-Gly-Asp-Ser-Pro, plays a crucial role in their biological activity. Studies using NMR methods have shown that these oligopeptides can assume specific types of beta-turns in aqueous solution, which is important for their interaction with cell surface receptors (Johnson et al., 1993).
Influence on Collagen Stability
Research also demonstrates the impact of amino acid substitutions in collagen-like peptides, where replacing Glycine (Gly) with other residues, including Arginine (Arg) and Aspartic Acid (Asp), leads to significant destabilization of the collagen triple helix. This destabilization correlates with the severity of certain medical conditions, such as osteogenesis imperfecta, highlighting the importance of this peptide sequence in collagen stability and disease (Beck et al., 2000).
Platelet Interaction and Adhesion Proteins
The sequence Gly-Arg-Gly-Asp-Ser-Pro has been shown to inhibit the binding of adhesive proteins like fibrinogen and von Willebrand factor to platelets. This inhibition establishes a fundamental common feature between the interaction of these molecules with platelets, which is crucial for understanding blood clotting and wound healing mechanisms (Plow et al., 1985).
Photoreactive Peptide Derivatization
The photoreactive derivatization of peptides containing the RGD sequence, including Gly-Arg-Gly-Asp-Ser-Pro, enables specific cell attachment and spreading on modified surfaces. This approach is particularly useful for creating cell attachment surfaces with micron-order precision, which is significant for tissue engineering and regenerative medicine applications (Sugawara & Matsuda, 1995).
Propriétés
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)/t12-,13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKIOQCZVIMAC-QXKUPLGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N10O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Arg-Gly-Asp-Ser-Pro-Cys | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



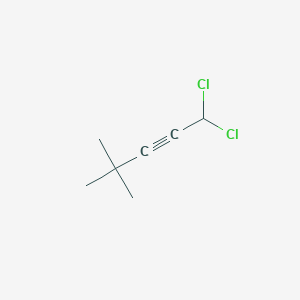
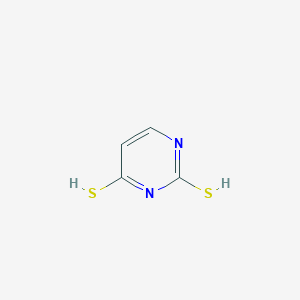
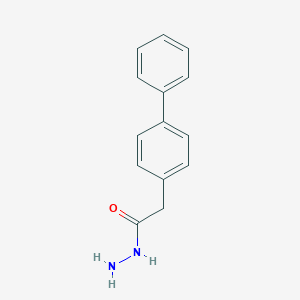
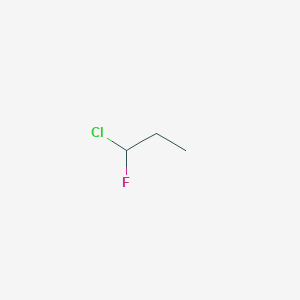
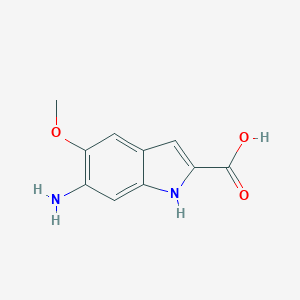
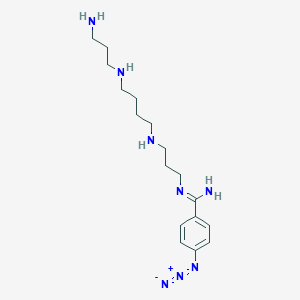
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
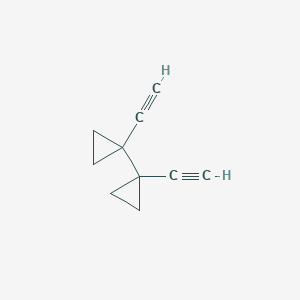
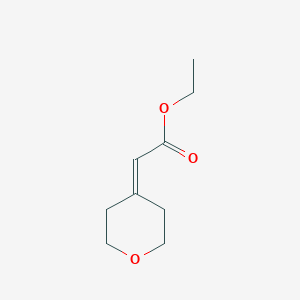
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
